

Application Notes and Protocols for PIKfyve-IN-1

Click Chemistry Applications

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Compound of Interest

Compound Name: *PIKfyve-IN-1*

Cat. No.: *B15608744*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **PIKfyve-IN-1**, a potent and selective inhibitor of PIKfyve kinase, in click chemistry applications for target identification, validation, and pathway analysis. The inclusion of an alkyne handle on **PIKfyve-IN-1** allows for its versatile functionalization through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling a range of powerful experimental approaches.

Introduction to PIKfyve and PIKfyve-IN-1

PIKfyve, also known as phosphatidylinositol-3-phosphate 5-kinase, is a lipid kinase that plays a crucial role in endomembrane trafficking, lysosomal homeostasis, and autophagy by synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P).^[1] Dysregulation of PIKfyve activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.^{[2][3]}

PIKfyve-IN-1 is a highly potent and cell-active chemical probe designed to inhibit PIKfyve with high selectivity.^[3] Its key feature for the applications described herein is the presence of a terminal alkyne group, which serves as a "handle" for click chemistry reactions. This allows for the covalent attachment of various reporter tags, such as biotin for affinity purification or fluorophores for imaging, to the inhibitor after it has engaged its target protein within a complex biological system.^[3]

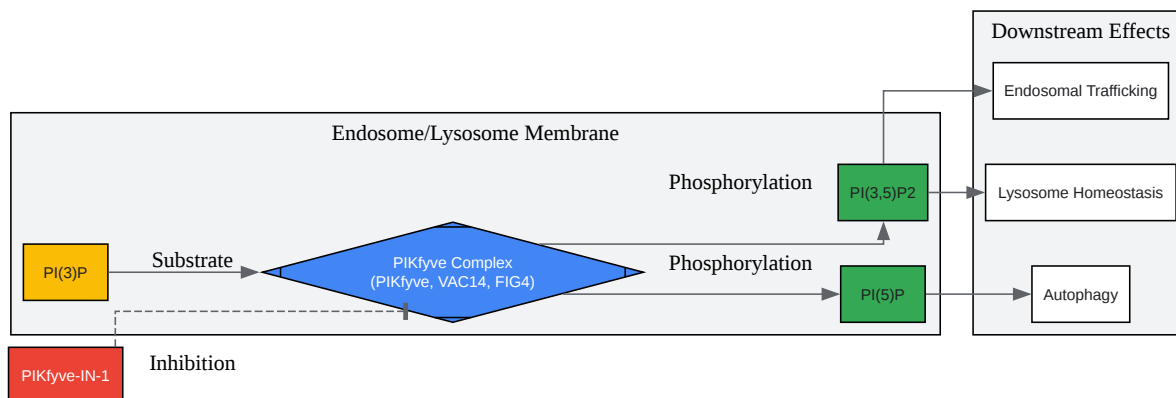
Data Presentation: Potency of PIKfyve-IN-1 and Analogs

The following table summarizes the inhibitory potency of **PIKfyve-IN-1** and some of its analogs against PIKfyve, as determined by various assays. This data is crucial for selecting the appropriate concentration of the probe for cellular experiments and for structure-activity relationship (SAR) studies.

Compound	Assay Type	IC50 (nM)	Reference
PIKfyve-IN-1	Enzymatic Assay	6.9	[3]
NanoBRET Assay	4.01	[3]	
Analog 1 (ring-opened)	NanoBRET Assay	3.7	[1][4]
Analog 17 (SGC-PIKFYVE-1)	Enzymatic Assay	6.9	[5]
NanoBRET Assay	4.0	[5]	
Analog 30 (Negative Control)	Enzymatic Assay	> 700	[5]
NanoBRET Assay	> 10,000	[5]	
AMG28	Enzymatic Assay	2.2	[5]
Apilimod	Kinase Binding Assay (Kd)	0.075	[5]
YM201636	Enzymatic Assay	33	[6]
PIK5-12d (PROTAC)	Degradation (DC50)	1.48	[6]

Signaling Pathway Diagram

The following diagram illustrates the central role of PIKfyve in the phosphoinositide signaling pathway and its inhibition by **PIKfyve-IN-1**.



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Caption: PIKfyve signaling pathway and its inhibition.

Experimental Protocols

Here we provide detailed protocols for the synthesis of a biotinylated **PIKfyve-IN-1** probe and its application in target identification and proteomic profiling.

Protocol 1: Synthesis of Biotin-Azide-PIKfyve-IN-1 Conjugate via CuAAC

This protocol describes the "clicking" of a biotin-azide reporter tag to the alkyne handle of **PIKfyve-IN-1**.

Materials:

- **PIKfyve-IN-1**
- Biotin-PEG4-Azide
- Copper(II) sulfate (CuSO₄)

- Tris(3-hydroxypropyltriazolymethyl)amine (THPTA)
- Sodium ascorbate
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Microcentrifuge tubes

Procedure:

- Prepare Stock Solutions:
 - **PIKfyve-IN-1**: 10 mM in DMSO.
 - Biotin-PEG4-Azide: 10 mM in DMSO.
 - CuSO₄: 50 mM in water.
 - THPTA: 50 mM in water.
 - Sodium ascorbate: 500 mM in water (prepare fresh).
- Prepare Click-&-Go™ Reagent Cocktail (for a 100 µL final reaction volume):
 - In a microcentrifuge tube, mix the following in order:
 - PBS (pH 7.4) to a final volume of 100 µL after all additions.
 - 1 µL of 10 mM **PIKfyve-IN-1** (final concentration: 100 µM).
 - 1.5 µL of 10 mM Biotin-PEG4-Azide (final concentration: 150 µM, 1.5 equivalents).
 - 2 µL of 50 mM CuSO₄ (final concentration: 1 mM).
 - 2 µL of 50 mM THPTA (final concentration: 1 mM).
 - Vortex briefly to mix.

- Initiate the Click Reaction:
 - Add 2 μ L of freshly prepared 500 mM sodium ascorbate (final concentration: 10 mM).
 - Vortex the reaction mixture immediately and thoroughly.
- Incubation:
 - Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purification (Optional but Recommended):
 - The resulting Biotin-Azide-**PIKfyve-IN-1** conjugate can be purified using reverse-phase HPLC to remove unreacted components.

Protocol 2: In-situ Target Engagement and Proteomic Profiling

This protocol outlines the workflow for identifying the cellular targets of **PIKfyve-IN-1** using the synthesized biotinylated probe.

Materials:

- Cultured cells (e.g., HEK293T, HeLa)
- **PIKfyve-IN-1**
- Biotin-PEG4-Azide
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Click-&-Go™ Reagent Cocktail (from Protocol 1)
- Streptavidin-agarose beads
- Wash buffers (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer)

- SDS-PAGE gels
- Mass spectrometer (for LC-MS/MS analysis)

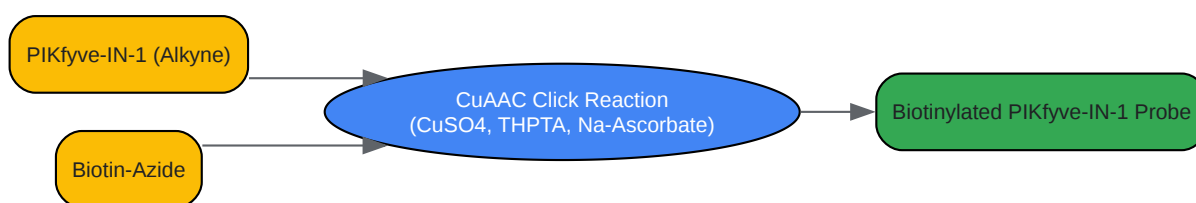
Procedure:

- Cell Treatment:
 - Plate cells and grow to 70-80% confluency.
 - Treat cells with varying concentrations of **PIKfyve-IN-1** (e.g., 0.1, 1, 10 μ M) or DMSO as a vehicle control for 1-4 hours. This step allows the probe to enter the cells and bind to its targets.
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells in ice-cold lysis buffer.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine the protein concentration of the supernatant using a BCA assay.
- Click Reaction for Biotinylation:
 - Normalize the protein concentration of the lysates.
 - To 1 mg of protein lysate, add the Click-&-Go™ Reagent Cocktail as described in Protocol 1 (adjust volumes proportionally).
 - Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
- Enrichment of Biotinylated Proteins:
 - Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated probe-protein complexes.
- Washing:

- Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least three washes.
- Elution and Sample Preparation for Mass Spectrometry:
 - Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Run the eluted proteins on an SDS-PAGE gel for a short distance to separate them from the beads and residual biotin.
 - Excise the protein band, perform in-gel tryptic digestion.
 - Analyze the resulting peptides by LC-MS/MS.
- Data Analysis:
 - Identify the proteins that are significantly enriched in the **PIKfyve-IN-1** treated samples compared to the DMSO control. These are the potential targets of **PIKfyve-IN-1**.

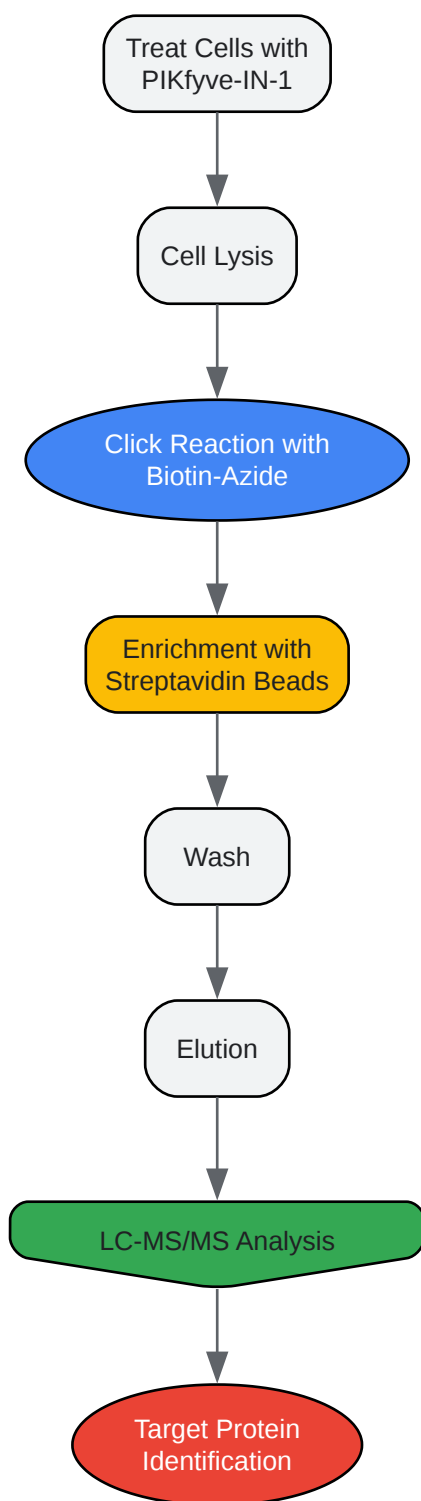
Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the synthesis of the **PIKfyve-IN-1** probe and its application in target identification.



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Caption: Workflow for **PIKfyve-IN-1** probe synthesis.

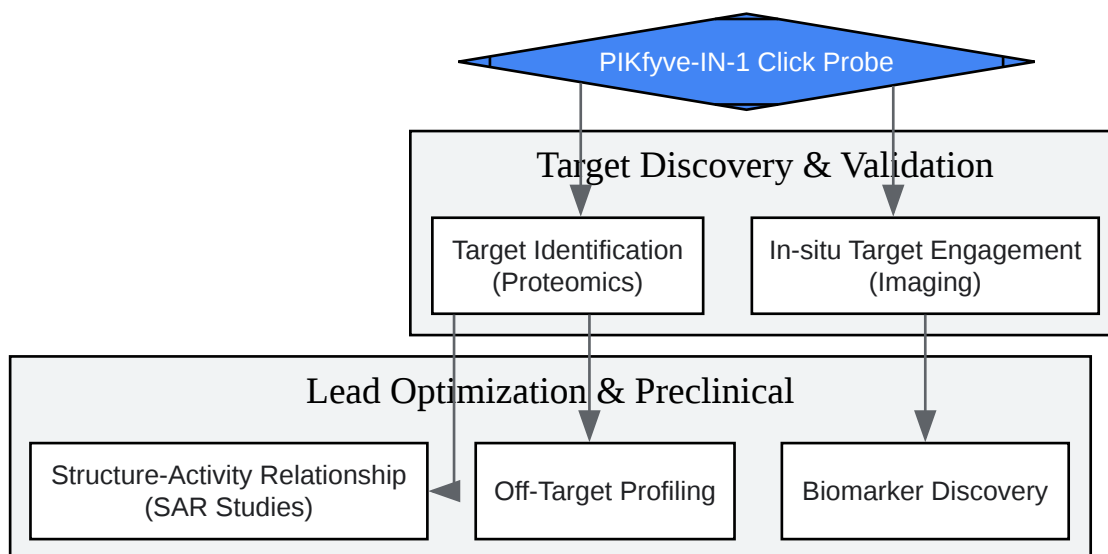


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Caption: Workflow for target identification.

Logical Relationship in Drug Development

The use of **PIKfyve-IN-1**-based chemical probes offers a powerful platform for various stages of drug development.



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Caption: Role of **PIKfyve-IN-1** probes in drug development.

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